(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate
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Description
Scientific Research Applications
Microwave-Assisted Synthesis
A novel method for synthesizing urea derivatives using microwave irradiation offers a more efficient pathway compared to conventional heating, highlighting a potential application in creating compounds with similar structures to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Li & Chen, 2008).
Tandem Oxidative Aminocarbonylation-Cyclization
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem oxidative aminocarbonylation-cyclization process demonstrates a novel approach for creating complex molecules, potentially applicable to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Gabriele et al., 2006).
Carbamate Functionalized Compounds
The synthesis of compounds containing carbamate functions, such as the reaction of methyl carbamates with ethyl acetoacetate, could provide insights into the modification and functionalization of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Velikorodov et al., 2011).
Bioremediation Potential
Enzymatic Hydrolysis of Carbendazim
The isolation of a carbendazim-hydrolyzing enzyme from Nocardioides sp. strain SG-4G, capable of degrading carbendazim to less harmful compounds, underscores the potential of utilizing similar enzymatic pathways for the bioremediation of compounds related to (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate (Pandey et al., 2010).
Advanced Materials Development
Spiro Compounds with Carbamate Groups
The synthesis of new spiro compounds containing a carbamate group offers a glimpse into the development of advanced materials or pharmaceuticals, possibly paving the way for novel applications of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate derivatives (Velikorodov et al., 2010).
properties
IUPAC Name |
methyl N-[(2S)-5-amino-2,3-dihydro-1H-inden-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-10-5-7-2-3-9(12)4-8(7)6-10/h2-4,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRQQGVLMVAKQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CC2=C(C1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H]1CC2=C(C1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate |
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